

Application Notes and Protocols for the Quantification of 2-Bromolysergic Acid

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Compound of Interest		
Compound Name:	2-Bromolysergic Acid	
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These application notes provide detailed methodologies for the quantitative analysis of **2-Bromolysergic Acid** (2-Br-LSD), a non-hallucinogenic lysergamide and serotonin receptor modulator.[1] The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

2-Bromolysergic Acid Diethylamide (also known as BOL-148) is a derivative of lysergic acid diethylamide (LSD).[1] Unlike LSD, 2-Br-LSD is reported to be non-hallucinogenic and is being investigated for potential therapeutic applications, including the treatment of cluster headaches. [1] Accurate and precise quantification of 2-Br-LSD is crucial for pharmacokinetic studies, quality control of pharmaceutical preparations, and forensic analysis. This document outlines validated analytical methods for the determination of 2-Br-LSD in various matrices.

The primary analytical techniques for the quantification of 2-Br-LSD and related lysergamides include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of 2-Br-LSD, particularly for inprocess control during synthesis and for the analysis of pharmaceutical-grade material.[2]



Experimental Protocol: HPLC-UV for 2-Bromolysergic Acid

This protocol is adapted from methods used for in-process analysis during the synthesis of 2-Br-LSD derivatives.[2]

- 1. Instrumentation:
- Agilent 1100/1200 series liquid chromatograph or equivalent.[2]
- · UV detector.
- 2. Chromatographic Conditions:
- Column: XSelect CSH C18, 150 x 4.6 mm, 3.5 μm particle size.[2]
- Mobile Phase A: Purified water: Acetonitrile: Trifluoroacetic acid (95:5:0.05%). [2]
- Mobile Phase B: Acetonitrile: Purified water: Trifluoroacetic acid (95:5:0.05%).
- Gradient: A suitable gradient should be developed to ensure separation from impurities and related compounds. A starting point could be a linear gradient from 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm, 230 nm, or 254 nm.[2] The selection of wavelength may depend on the specific impurities being monitored.
- Injection Volume: 10 μL.
- 3. Sample Preparation:
- Accurately weigh and dissolve the 2-Bromolysergic Acid reference standard and sample in a suitable solvent, such as acetonitrile or a mixture of mobile phases A and B.



- Dilute to a final concentration within the linear range of the calibration curve.
- Filter the sample through a 0.45 μm syringe filter before injection.
- 4. Calibration:
- Prepare a series of calibration standards of 2-Bromolysergic Acid in the mobile phase.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- 5. Quantification:
- Inject the sample and integrate the peak area corresponding to 2-Bromolysergic Acid.
- Calculate the concentration of 2-Bromolysergic Acid in the sample using the calibration curve.

Workflow for HPLC Analysis

Caption: Workflow for the quantification of 2-Bromolysergic Acid using HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of 2-Br-LSD and its analogs in complex matrices such as biological fluids.[3] This technique is ideal for pharmacokinetic and toxicological studies.

Experimental Protocol: UHPLC-MS/MS for 2-Bromolysergic Acid in Biological Samples

This protocol is based on a validated method for the determination of LSD and its designer analogs, including 2-Br-LSD, in biological samples.[3]

- 1. Instrumentation:
- Ultra-High Performance Liquid Chromatography (UHPLC) system.



- Triple quadrupole tandem mass spectrometer (QqQ-MS/MS) with an electrospray ionization (ESI) source.
- 2. Chromatographic Conditions:
- Column: A suitable reversed-phase column, such as a C18 or phenyl-hexyl column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A gradient elution should be optimized to separate 2-Br-LSD from matrix components and potential isomers. For example, a linear gradient from 5% B to 95% B over 10 minutes.
- Flow Rate: 0.3 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μL.
- 3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Precursor and Product Ions: The specific MRM transitions for 2-Br-LSD need to be determined by infusing a standard solution. For related compounds, characteristic fragments are often observed.[4]
- Internal Standard: An isotopically labeled internal standard, such as LSD-d3, is recommended to correct for matrix effects and extraction losses.[3]
- 4. Sample Preparation (Liquid-Liquid Extraction LLE):
- To 1 mL of biological sample (e.g., plasma, urine), add the internal standard.



- Adjust the pH to 9 with a suitable buffer (e.g., borate buffer).[3]
- Add 3 mL of an extraction solvent (e.g., ethyl acetate).[3]
- Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μL of the mobile phase and inject into the LC-MS/MS system.

Ouantitative Data Summary for LC-MS/MS Methods

Parameter	2-Br-LSD & Analogs in Biological Samples[3]	Ergot Alkaloids in Tissue[5]
Limit of Quantification (LOQ)	0.5 pg/mL	0.1 pmol
Limit of Detection (LOD)	Not specified	0.05 pmol
Linearity (Correlation Coefficient)	>0.99	>0.994
Recovery	80.6 - 118.6%	68.4 - 111.0%
Precision (Intra-assay)	<15.8%	3.4 - 16.1%
Precision (Inter-assay)	Not specified	7.9 - 22.8%

Workflow for LC-MS/MS Analysis

Caption: Workflow for 2-Br-LSD quantification in biological samples by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of 2-Br-LSD, often requiring derivatization to improve volatility and thermal stability.

Experimental Protocol: GC-MS for 2-Bromolysergic Acid



This protocol is based on general procedures for the analysis of LSD analogs.[4][6]

- 1. Instrumentation:
- Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- 2. Chromatographic Conditions:
- Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 μm).[6]
- Carrier Gas: Helium at a constant flow rate.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: An initial temperature of 100 °C, ramped to 300 °C at a rate of 10-20 °C/min, and held for 5 minutes.
- · Injection Mode: Splitless.
- 3. Mass Spectrometry Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
- Key Ions: For 2-Br-LSD, characteristic fragment ions should be identified. For LSD analogs, key ions include m/z 221, 207, 196, and 181.[4]
- 4. Sample Preparation and Derivatization:
- Perform a liquid-liquid extraction as described in the LC-MS/MS protocol.
- After evaporation, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
- Heat the sample at 70-90 °C for 20-30 minutes to form the trimethylsilyl (TMS) derivative.
- Inject an aliquot of the derivatized sample into the GC-MS.



Workflow for GC-MS Analysisdot

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